Welcome to the BenchChem Online Store!
molecular formula C9H7ClN2 B1348394 5-Amino-1-chloroisoquinoline CAS No. 374554-54-8

5-Amino-1-chloroisoquinoline

Cat. No. B1348394
M. Wt: 178.62 g/mol
InChI Key: DDELEGMETMZLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07285563B2

Procedure details

Copper (II) acetylacetonate (253 mg) was suspended in ethanol (10 ml) and sodium borohydride (366 mg) was added in one portion. The mixture was stirred for 5 minutes, by which time a black suspension had appeared. A suspension of 1-chloro-5-nitroisoquinoline (Description 47; 1.01 g, 4.84 mmol) in ethanol (20 ml) was then added over 15 minutes whilst cooling in a water bath; the mixture effervesced. The mixture was stirred at room temperature for 1 hour, then more sodium borohydride (160 mg) was added and stirring continued for a further 1 hour. Water (100 ml) was added then the ethanol was evaporated and the mixture extracted with ethyl acetate (3×50 ml). The combined organic layers were dried (Na2SO4) and evaporated. Purification of the residue by flash column chromatography using 5% methanol-dichloromethane as eluant gave the title compound (210 mg).
Quantity
366 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
253 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[C:13]2[C:8](=[C:9]([N+:14]([O-])=O)[CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][N:5]=1.O>C(O)C.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[Cu]>[Cl:3][C:4]1[C:13]2[CH:12]=[CH:11][CH:10]=[C:9]([NH2:14])[C:8]=2[CH:7]=[CH:6][N:5]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
366 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
ClC1=NC=CC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
160 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
253 mg
Type
catalyst
Smiles
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cu]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes, by which time a black suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling in a water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC=CC=2C(=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.